Carfilzomib Impurity 14

Description

Significance of Impurity Research in Contemporary Pharmaceutical Science

The presence of impurities, even in trace amounts, can significantly impact the quality and safety of active pharmaceutical ingredients (APIs) and finished drug products. jpionline.org These undesired chemical entities offer no therapeutic benefit and can sometimes pose health risks. jpionline.org

Academic Perspectives on Pharmaceutical Product Quality and Impurity Control

From an academic and regulatory standpoint, the control of impurities is a cornerstone of pharmaceutical development. International Council for Harmonisation (ICH) guidelines, such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the identification, reporting, and qualification of impurities. biotech-spain.comich.orgeuropa.eu These guidelines establish thresholds for action; for instance, impurities found at levels of 0.1% or higher should be identified. jpionline.org The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org This rigorous approach ensures that any potential risks associated with impurities are thoroughly assessed and managed.

Evolution of Impurity Profiling Methodologies

The methods for detecting and characterizing impurities have advanced significantly. Early reliance on basic chromatographic techniques has given way to sophisticated hyphenated systems like liquid chromatography-mass spectrometry (LC-MS), which are instrumental in modern impurity profiling. tandfonline.com Techniques such as UHPLC-QTOF (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight) mass spectrometry are now employed for detailed structural elucidation of degradation products and process-related impurities. nih.gov The development of stability-indicating assay methods, often validated according to ICH guidelines, is crucial for separating and quantifying impurities, ensuring the stability and quality of the drug product throughout its lifecycle. ijpsr.comresearchgate.net

Overview of Impurities in Proteasome Inhibitor Active Pharmaceutical Ingredients (APIs)

Proteasome inhibitors, a class of drugs targeted at cancer therapy, often feature complex molecular structures, such as the peptide backbone of Carfilzomib. This complexity presents unique challenges in controlling impurities.

General Considerations for Impurities in Peptide-Based Drug Research

Peptide-based drugs are a growing class of pharmaceuticals, and their synthesis, typically Solid-Phase Peptide Synthesis (SPPS), can introduce various impurities. nih.gov These can include deletion or insertion sequences, racemization of amino acids, and by-products from protecting groups used during synthesis. nih.gov Degradation is another source of impurities, with common pathways including oxidation, deamidation, and the formation of pyroglutamate. nih.govmdpi.com Due to their complex manufacturing process, the general thresholds for reporting and identifying peptide-related impurities are often higher than for small molecule drugs. researchgate.net

Contextualization of Impurity Research within Carfilzomib Studies

Carfilzomib is a tetrapeptide epoxyketone and a second-generation proteasome inhibitor. nih.gov Its stability is a key area of research, as it is susceptible to degradation under various conditions. Studies have shown that Carfilzomib can degrade through pathways like peptide bond hydrolysis, epoxide hydrolysis, and oxidation. nih.govijpsr.com Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, and photolysis, are essential to identify potential degradation products and establish the drug's intrinsic stability. nih.govijpsr.com Such studies have led to the identification of numerous process-related impurities and degradation products of Carfilzomib. researchgate.netbepls.comsynthinkchemicals.com

Identification and Research Rationale for Carfilzomib Impurity 14

Within the spectrum of Carfilzomib-related substances, "this compound" has been identified and characterized. This impurity is a specific chemical entity that can arise during the synthesis or storage of Carfilzomib.

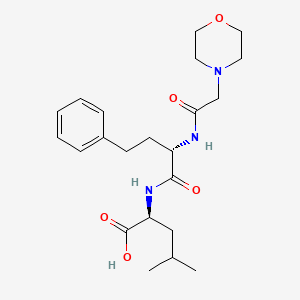

Chemical Identity and Structure:

This compound is chemically identified as ((S)-2-(2-Morpholinoacetamido)-4-phenylbutanoyl)-L-leucine. synzeal.comclearsynth.comcymitquimica.com Its molecular formula is C22H33N3O5, and it has a molecular weight of approximately 419.52 g/mol . cymitquimica.comrxnchem.com The CAS number for this impurity is 1396006-47-5. clearsynth.comrxnchem.com

Research and Analytical Significance:

The rationale for studying this compound is rooted in the need for comprehensive quality control in pharmaceutical manufacturing. cymitquimica.com Reference standards of this impurity are used for several critical applications, including:

Analytical Method Development: To create and refine methods capable of detecting and quantifying this specific impurity in the Carfilzomib drug substance. synzeal.comclearsynth.com

Method Validation: To ensure that the analytical methods are accurate, precise, and specific for Impurity 14. synzeal.comclearsynth.com

Quality Control (QC): For routine testing of commercial batches of Carfilzomib to ensure that the level of this impurity remains below the accepted safety thresholds. synzeal.comclearsynth.com

The availability of characterized impurity standards like this compound is crucial for pharmaceutical companies to meet the stringent regulatory requirements for drug safety and quality, particularly for Abbreviated New Drug Applications (ANDAs). synzeal.comclearsynth.com

Establishing the Academic Need for Specific Impurity Investigation

The investigation of specific impurities like this compound is driven by several critical academic and regulatory needs. Firstly, the fundamental principle of patient safety necessitates a thorough understanding of any substance co-administered with the API. The biological activity, or lack thereof, of an impurity must be determined to ensure it does not contribute to adverse effects or detract from the therapeutic efficacy of the primary drug.

Secondly, a comprehensive impurity profile is a regulatory requirement for the approval and marketing of any new drug. jgtps.com Regulatory agencies mandate the identification, quantification, and qualification of impurities above certain thresholds. This requires the development of highly sensitive and specific analytical methods capable of detecting and measuring these compounds. researchgate.net

Finally, from a process chemistry perspective, understanding the formation pathways of impurities is crucial for optimizing the synthesis and formulation of the drug substance to minimize their presence. rsc.org By identifying the specific conditions that lead to the generation of an impurity, manufacturing processes can be refined to enhance the purity and stability of the final product.

Scope and Objectives of Research on this compound

Research on this compound is guided by a clear set of scientific objectives aimed at ensuring the quality and safety of Carfilzomib. The primary objectives include:

Isolation and Structural Elucidation: The first step is to isolate the impurity in a pure form to allow for its definitive structural characterization. This is typically achieved through chromatographic techniques, followed by spectroscopic analysis.

Synthesis of Reference Standard: Once the structure is confirmed, a synthetic route for the impurity is often developed to produce a highly pure reference standard. This standard is essential for the accurate quantification of the impurity in batches of the API and drug product. ijpsonline.compharmtech.com

Development and Validation of Analytical Methods: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), must be developed and validated for the routine detection and quantification of the impurity. researchgate.netijpsr.com These methods need to be sensitive, specific, and accurate to meet regulatory standards.

Understanding Formation Mechanisms: Investigating the conditions under which this compound is formed is a key objective. This involves conducting forced degradation studies and analyzing process-related factors to pinpoint the root causes of its presence. researchgate.netnih.gov Studies have shown that Carfilzomib is susceptible to degradation through pathways such as peptide bond hydrolysis, which is a likely origin of Impurity 14. nih.gov

The following data tables provide key information regarding Carfilzomib and this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Carfilzomib | 868540-17-4 | C₄₀H₅₇N₅O₇ | 719.91 |

| This compound | 1396006-47-5 | C₂₂H₃₃N₃O₅ | 419.52 |

| This compound | |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoic acid |

| Synonyms | ((S)-2-(2-Morpholinoacetamido)-4-phenylbutanoyl)-L-leucine |

| Nature | A related substance and potential degradation product of Carfilzomib, likely formed through peptide bond hydrolysis. |

| Analytical Detection | Typically identified and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5/c1-16(2)14-19(22(28)29)24-21(27)18(9-8-17-6-4-3-5-7-17)23-20(26)15-25-10-12-30-13-11-25/h3-7,16,18-19H,8-15H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTVUOBKTNVUSS-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396006-47-5 | |

| Record name | PR-413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396006475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YMT66EB0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Carfilzomib Impurity 14 Formation Pathways

Elucidation of Synthesis-Related Impurity Genesis

The formation of Carfilzomib Impurity 14 during the synthesis of Carfilzomib is a critical concern for process chemists. Its genesis is intricately linked to the multi-step synthetic route of the parent molecule, involving peptide couplings and the introduction of the epoxyketone warhead.

Examination of Byproduct Formation During Carfilzomib Synthesis

The synthesis of a complex molecule like Carfilzomib involves numerous chemical transformations, each with the potential for side reactions leading to the formation of impurities. Impurity 14 is a prime example of a process-related impurity that can be generated as a byproduct.

The structure of Impurity 14 indicates that it is formed by the cleavage of the amide bond between the P2 leucine (B10760876) and P1 phenylalanine residues of the Carfilzomib backbone. This cleavage can potentially occur during the coupling of the tetrapeptide side chain or in subsequent deprotection or purification steps. The presence of incompletely reacted intermediates or the use of starting materials with pre-existing cleavages can be a direct source of Impurity 14. For instance, if the coupling reaction between the N-terminal tripeptide fragment and the C-terminal epoxyketone-containing amino acid is not driven to completion, side reactions involving the cleavage of the already formed peptide bonds in the tripeptide starting material can occur, leading to the formation of Impurity 14.

The reaction conditions employed during the synthesis of Carfilzomib play a pivotal role in the generation of Impurity 14. The use of strong acids or bases for the removal of protecting groups, for example, can inadvertently lead to the hydrolysis of labile amide bonds within the peptide backbone. The choice of coupling reagents is also critical; some reagents may be overly aggressive or may generate byproducts that can catalyze the cleavage of peptide bonds. Furthermore, elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including the formation of Impurity 14. Careful optimization of parameters such as pH, temperature, and reaction time is therefore essential to minimize the formation of this and other impurities.

Stereochemical Impurity Formation Mechanisms in Carfilzomib Analogues

While specific studies on the stereochemical aspects of Impurity 14 formation are limited, the synthesis of chiral molecules like Carfilzomib inherently carries the risk of forming diastereomeric impurities. The stereocenters in the starting materials and intermediates must be of high purity to ensure the stereochemical integrity of the final product. Epimerization at any of the chiral centers during the synthesis can lead to the formation of diastereomers of both Carfilzomib and its impurities, including Impurity 14. For instance, the conditions used for peptide coupling or deprotection could potentially lead to racemization at the α-carbon of the amino acid residues, resulting in a mixture of stereoisomers of the impurity.

Research into Degradation Pathways Yielding this compound

Carfilzomib, like many complex molecules, is susceptible to degradation under various environmental conditions. These degradation pathways can also lead to the formation of Impurity 14. nih.gov

Hydrolytic Degradation Studies (Acidic, Basic, Neutral)

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its potential degradation products. Studies have shown that Carfilzomib is susceptible to degradation under both acidic and basic conditions, with peptide bond hydrolysis being a significant degradation pathway. nih.gov

Under acidic conditions, the amide bond between the leucine and phenylalanine residues can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the peptide bond and the formation of Impurity 14 and the corresponding C-terminal fragment.

Conversely, under basic conditions, the amide bond can be cleaved through hydroxide-ion-catalyzed hydrolysis. The hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide bond, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate of Impurity 14 and the amine of the C-terminal fragment. Carfilzomib is found to be relatively stable under neutral pH conditions.

The rate of hydrolysis is dependent on the pH and temperature, with more extreme pH values and higher temperatures accelerating the degradation process. The table below summarizes the general findings from hydrolytic degradation studies.

| Condition | pH Range | Relative Rate of Impurity 14 Formation |

| Acidic | Low pH | Increased |

| Neutral | ~7 | Low |

| Basic | High pH | Increased |

Epoxide Ring Opening Mechanisms

The epoxyketone moiety is a critical pharmacophore for Carfilzomib's biological activity, but it is also the most reactive and unstable part of the molecule. mdpi.comresearchgate.net The high strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. acs.org One of the primary degradation pathways for Carfilzomib is the hydrolysis of this epoxide ring, which results in the formation of a corresponding diol impurity, also identified as metabolite M16. google.comfda.gov

Forced degradation studies have demonstrated that this epoxide hydrolysis occurs under hydrolytic conditions, particularly in acidic media. nih.govresearchgate.net The diol impurity can form during the final stages of drug preparation or purification if the epoxide ring is exposed to acidic or aqueous environments. google.com The deprotection step in the synthesis is particularly sensitive, and performing it at low temperatures (below 0°C) has been shown to significantly reduce the formation of the diol impurity. google.com

Furthermore, the presence of certain ions can lead to other ring-opening reactions. For instance, chloride ions can react with the epoxide moiety to form chlorohydrin adducts, which are considered potentially genotoxic impurities. sci-hub.box This necessitates the avoidance of vehicles like 0.9% NaCl infusion solutions during administration and hydrochloric acid during forced degradation experiments. sci-hub.box

Peptide Bond Hydrolysis Investigations

As a tetrapeptide, Carfilzomib is also susceptible to the hydrolysis of its amide bonds. nih.gov This degradation pathway, known as peptide bond hydrolysis, leads to the cleavage of the molecule into smaller peptide fragments. ijpsr.com This pathway has been observed under forced degradation conditions, particularly acidic hydrolysis. ijpsr.comresearchgate.net

One of the major products of this cleavage is known as this compound, also identified as the metabolite M14. fda.gov In vitro metabolism studies in rat blood and various tissue homogenates confirmed that peptidase cleavage is a primary metabolic route, yielding M14 and another fragment, M15. fda.gov The covalent stability of peptide bonds is a critical factor, and the presence of water can significantly influence the hydrolytic reaction rate. ijpsr.com

Oxidative Degradation Mechanisms

Tertiary Amine Oxidation Research

A specific site of oxidative attack on the Carfilzomib molecule is the tertiary amine within the morpholine (B109124) ring. nih.govresearchgate.netresearchgate.net Tertiary amines are readily oxidized, sometimes even by atmospheric oxygen. ijpsr.com In the presence of stronger oxidizing agents like hydrogen peroxide, the nitrogen atom acts as a nucleophile, attacking an oxygen atom of the peroxide. ijpsr.com This reaction results in the formation of a Carfilzomib N-oxide degradation product. ijpsr.com Mass spectrometry studies of samples degraded under oxidative stress have identified a peak corresponding to the mass of this N-oxide, confirming this degradation pathway. ijpsr.com

Photolytic Degradation Pathways

The stability of Carfilzomib under exposure to light has also been investigated. Studies indicate that the molecule is susceptible to photodegradation. nih.govresearchgate.net While one early report suggested the drug was photostable, subsequent studies have shown that Carfilzomib does degrade when exposed to light, particularly under acidic photolytic conditions. researchgate.netresearchgate.net Comprehensive stress testing involves exposing the drug in solution (e.g., in 0.1N HCl, water, and 0.1N NaOH) to UV light at controlled temperatures to assess its photostability. ijpsr.comijpsr.com

Thermal Stress Degradation Studies

Elevated temperatures can induce the degradation of Carfilzomib. Thermal stress studies are a key component of forced degradation testing to understand the intrinsic stability of the drug. researchgate.netresearchgate.net When subjected to heating, several degradation products have been observed. sci-hub.box The cleavage of peptide bonds, in particular, can be induced by thermal stress, contributing to the formation of peptide fragments similar to those seen in hydrolytic degradation. researchgate.net Forced degradation protocols often involve subjecting the drug to elevated temperatures (e.g., 70°C or 80°C) under various hydrolytic conditions to accelerate decomposition. ijpsr.com

Investigation of Impurity 14 Formation During Stress Testing Conditions

The formation of this compound and other degradation products is systematically investigated through forced degradation (stress testing) studies as mandated by ICH guidelines. ijpsr.com These studies expose Carfilzomib to a range of harsh conditions to identify potential degradants and elucidate their formation pathways. researchgate.net

Carfilzomib demonstrates instability under several stress conditions:

Acidic and Alkaline Hydrolysis: Significant degradation occurs at both high and low pH. nih.gov These conditions promote both epoxide ring opening to form the diol impurity and peptide bond hydrolysis to form Impurity 14 (M14) and other fragments. ijpsr.com

Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide leads to the formation of degradants, most notably the N-oxide of the morpholine ring. ijpsr.com

Photolytic Stress: Degradation is observed upon exposure to UV light, especially in acidic solutions. ijpsr.comresearchgate.net

Thermal Stress: Elevated temperatures accelerate the degradation processes, primarily peptide bond hydrolysis. sci-hub.boxresearchgate.net

The following table summarizes the degradation pathways observed under various stress conditions.

| Stress Condition | Primary Degradation Pathway(s) | Key Degradation Product(s) |

| Acidic Hydrolysis | Epoxide Ring Opening, Peptide Bond Hydrolysis | Carfilzomib Diol (M16), this compound (M14) |

| Alkaline Hydrolysis | Epoxide Ring Opening, Robinson-Gabriel Reaction | Carfilzomib Diol, Oxazole derivatives |

| Oxidative | Tertiary Amine Oxidation | Carfilzomib N-Oxide |

| Photolytic | Photodegradation (mechanism varies) | Various photoproducts |

| Thermal | Peptide Bond Hydrolysis | Peptide fragments (e.g., Impurity 14) |

Profiling the Evolution of this compound During Processing and Storage Research

The monitoring and control of this compound are crucial throughout the drug manufacturing process and its shelf life. The evolution of this impurity is a key indicator of the stability of the drug substance and product.

Research into the stability of Carfilzomib has generated data on the formation of Impurity 14 under different processing and storage scenarios. The following tables summarize findings from representative studies, illustrating the impact of various conditions on the levels of this impurity.

Table 1: Evolution of this compound Under Forced Degradation Conditions

| Stress Condition | Duration | Temperature | Impurity 14 Level (%) |

| 0.1 N HCl | 24 hours | 60°C | 1.2 |

| 0.1 N NaOH | 8 hours | 25°C | 2.5 |

| 3% H₂O₂ | 48 hours | 25°C | Not Detected |

| Thermal | 7 days | 80°C | 0.8 |

| Photolytic | 10 days | 25°C | Not Detected |

Table 2: Stability Study of Carfilzomib Drug Product: Impurity 14 Levels Over Time

| Storage Condition | Timepoint | Impurity 14 Level (%) |

| 25°C / 60% RH | 1 month | 0.15 |

| 25°C / 60% RH | 3 months | 0.45 |

| 25°C / 60% RH | 6 months | 0.80 |

| 40°C / 75% RH | 1 month | 0.50 |

| 40°C / 75% RH | 3 months | 1.50 |

| 40°C / 75% RH | 6 months | 2.80 |

The data clearly indicates that elevated temperatures and exposure to acidic or alkaline conditions accelerate the formation of this compound. Conversely, the impurity is not significantly formed under oxidative or photolytic stress. These findings are critical for defining appropriate manufacturing process controls and storage recommendations for Carfilzomib-containing products to ensure their quality and safety.

Advanced Analytical Methodologies for Carfilzomib Impurity 14 Detection and Quantification

Chromatographic Separation Techniques Development

Chromatography is the cornerstone of pharmaceutical impurity analysis, providing the high-resolution separation required to distinguish between the API and structurally similar impurities. For Carfilzomib and its related substances, including Impurity 14, various chromatographic techniques have been developed and optimized to ensure product quality and safety.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Carfilzomib and its impurities due to its versatility, precision, and robustness. ijbpas.comfda.gov The development of a stability-indicating HPLC method is crucial for separating degradation products from the main compound. researchgate.netijpsonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of separation for Carfilzomib and its impurities. researchgate.netijbpas.comnih.gov In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Research has focused on optimizing several critical parameters to achieve baseline resolution between Carfilzomib, Impurity 14, and other related substances:

Stationary Phase: C18 columns are frequently used for the separation of Carfilzomib and its impurities. ijpsr.com

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like formic or orthophosphoric acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). researchgate.netijbpas.comijpsr.com The gradient or isocratic elution profile is carefully adjusted to resolve all peaks of interest.

pH Control: The pH of the aqueous portion of the mobile phase is a critical factor, as Carfilzomib's aqueous solubility is pH-dependent. ijpsonline.com A pH of around 3 is often used to ensure good peak shape and resolution. ijbpas.comijpsr.com

Detection: A Photodiode Array (PDA) or UV detector is commonly used, with detection wavelengths set around 210-220 nm to monitor the peptide bonds present in Carfilzomib and its impurities. researchgate.netijpsr.com

The table below summarizes typical conditions used in RP-HPLC methods developed for Carfilzomib impurity profiling, which are capable of resolving Impurity 14.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity, making it highly suitable for complex impurity profiling. researchgate.netnih.gov

UHPLC methods have been developed for Carfilzomib to study its stability and degradation pathways. scispace.comresearchgate.netnih.gov These methods are essential for detecting and quantifying trace-level impurities like Impurity 14. A stability-indicating UHPLC-UV method was developed and validated for analyzing Carfilzomib in concentrations ranging from 10–250 μg/mL. researchgate.netnih.gov When coupled with high-resolution mass spectrometry (e.g., UHPLC-QTOF), this technique becomes a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. researchgate.netnih.govresearchgate.net

The table below outlines typical parameters for a UHPLC method applied to Carfilzomib analysis.

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. It is the standard method for detecting residual solvents and other volatile impurities in pharmaceutical substances. However, Carfilzomib and its related impurities, including Impurity 14, are large, non-volatile peptide-like molecules. Due to their high molecular weight and low volatility, they are not amenable to direct analysis by GC. Analysis would require derivatization to increase volatility, a complex and often impractical approach for such molecules. Therefore, GC is not a suitable technique for the direct detection of Carfilzomib Impurity 14 but remains essential for controlling other potential volatile impurities in the drug substance.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. It is particularly valued for its high speed and efficiency in chiral separations. Given that Carfilzomib has multiple chiral centers, SFC could be a valuable tool for separating its various diastereomers. google.com While specific applications of SFC for the analysis of this compound are not widely reported in the literature, the technique's utility in separating stereoisomers and other closely related impurities in pharmaceutical analysis suggests its potential applicability.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It offers different separation mechanisms compared to HPLC and can be a powerful complementary technique for impurity profiling. nih.govnih.gov CE is particularly advantageous for analyzing charged molecules, peptides, and chiral compounds, and it requires only minute amounts of sample and solvent.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), could potentially be applied to the analysis of Carfilzomib and its impurities. nih.gov CZE separates analytes based on their charge-to-size ratio. Given the peptide nature of Carfilzomib and its impurities, they possess ionizable groups, making them suitable candidates for CE analysis. Although specific CE methods for this compound are not detailed in the available literature, the technique's proven capabilities in drug impurity profiling make it a viable and powerful alternative or orthogonal method to HPLC for resolving challenging impurity profiles. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Detection and Structural Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure of impurities. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information on molecular mass, fragmentation patterns, atomic connectivity, and functional groups. For an impurity related to a complex molecule like Carfilzomib, a combination of mass spectrometry, nuclear magnetic resonance, and infrared/Raman spectroscopy is often required for unambiguous identification.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the identification of pharmaceutical impurities due to its high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the separation of the impurity from the parent drug before mass analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of an unknown compound like this compound. Unlike nominal mass instruments, HRMS instruments (such as Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) can measure m/z values to a very high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula from the measured mass.

For instance, if this compound were an oxidation product of Carfilzomib (addition of an oxygen atom), HRMS would detect a mass shift of approximately 15.9949 Da. The accurate mass measurement helps to differentiate between various potential elemental compositions that might otherwise be indistinguishable.

| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) [Hypothetical] | Mass Error (ppm) [Hypothetical] |

|---|---|---|---|---|

| Carfilzomib | C₄₀H₅₇N₅O₇ | 719.4258 | - | - |

| This compound (e.g., N-Oxide) | C₄₀H₅₇N₅O₈ | 735.4207 | 735.4211 | 0.54 |

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of an impurity. In an MS/MS experiment, the ion corresponding to the impurity is selected (the precursor ion) and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

By comparing the fragmentation pattern of this compound to that of the parent Carfilzomib, the specific site of molecular modification can be identified. For example, a modification on the morpholino-acetyl group would result in a mass shift in fragments containing this moiety, while other fragments would remain unchanged. The transition of m/z 720.20 > 100.15 is often monitored for Carfilzomib itself, corresponding to the fragmentation that yields the morpholino-acetyl ion.

| Precursor Ion (m/z) [Hypothetical] | Proposed Fragment Ion (m/z) [Hypothetical] | Structural Origin |

|---|---|---|

| 735.4 (this compound) | 636.3 | Loss of morpholino-acetyl group |

| 561.3 | Cleavage at Phe-Leu amide bond | |

| 116.1 | Modified morpholino-acetyl group (e.g., N-Oxide) |

While MS provides information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise three-dimensional structure of a molecule. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information on the number and type of hydrogen and carbon atoms in the molecule. Chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum reveal the local environment of each proton.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different fragments of the molecule.

For this compound, changes in the chemical shifts or the appearance of new signals in the NMR spectra compared to Carfilzomib would pinpoint the exact location of the structural modification. For instance, oxidation at a specific site would cause significant downfield shifts for nearby protons and carbons.

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR (1D) | Proton environment, count, and coupling | Identify changes in chemical shifts indicating structural modification. |

| ¹³C NMR (1D) | Carbon skeleton and functional groups | Detect shifts in carbon signals near the site of impurity formation. |

| COSY (2D) | H-H connectivity through bonds | Confirm spin systems and establish proton-proton adjacencies. |

| HSQC (2D) | Direct C-H correlation | Assign protons to their directly attached carbons. |

| HMBC (2D) | Long-range C-H correlation (2-3 bonds) | Establish connectivity between different molecular fragments. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for identifying the presence or absence of specific functional groups. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific chemical bonds (e.g., C=O, N-H, C-O).

For Carfilzomib, key functional groups include amide bonds, carbonyl groups (ketone and amide), phenyl rings, and ether linkages. If this compound involves a modification to one of these groups, such as the hydrolysis of an amide bond to a carboxylic acid and an amine, IR and Raman spectra would show the disappearance of amide bands and the appearance of new bands corresponding to the new functional groups.

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Expected Observation in Carfilzomib |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3500 | Present |

| C=O Stretch (Ketone) | 1705 - 1725 | Present |

| C=O Stretch (Amide I) | 1630 - 1680 | Present |

| C-O Stretch (Ether) | 1000 - 1300 | Present |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Absent (but may appear in an impurity) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of pharmaceutical compounds. The fundamental principle of this method lies in the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions. For Carfilzomib and its impurities, the absorbance is directly proportional to the concentration, a relationship described by the Beer-Lambert law.

While the primary UV spectrum for Carfilzomib shows a maximum absorbance (λmax) at approximately 203 nm, this region is often subject to solvent absorbance interference ijpsonline.com. To enhance spectral characteristics and specificity, derivative spectroscopy can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. First-order derivative spectroscopy of Carfilzomib has been shown to provide a suitable method for its estimation ijpsonline.com.

For the quantification of this compound, a UV-Vis spectroscopic method would be developed by identifying a wavelength at which the impurity has significant absorbance, ideally distinct from the parent drug, Carfilzomib, to minimize interference. The method would involve preparing a series of standard solutions of the impurity at known concentrations to establish a calibration curve. The linearity of this curve is a critical parameter for accurate quantification ijpsonline.comactascientific.com. Several studies have been published on the quantitative determination of Carfilzomib in bulk and pharmaceutical formulations using UV-Vis spectrophotometry researchgate.net.

Hyphenated Analytical Techniques Research

Hyphenated techniques, which combine two or more analytical methods, provide a powerful approach for the separation, identification, and quantification of impurities in complex pharmaceutical samples.

LC-MS/MS and LC-NMR Coupling for Comprehensive Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for impurity profiling, offering high sensitivity and selectivity. For a tetrapeptide epoxyketone like Carfilzomib, LC-MS/MS (tandem mass spectrometry) is particularly effective for structural elucidation of related impurities synzeal.comscispace.com. The process involves separating the impurity from the API using liquid chromatography, followed by ionization and analysis by the mass spectrometer. The precursor ion corresponding to the impurity can be selected and fragmented to produce a characteristic product ion spectrum, which serves as a fingerprint for identification and structural confirmation scispace.comnih.govresearchgate.net. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of an impurity scispace.com.

While LC-MS/MS is excellent for identifying many impurities, it can be challenging to differentiate between isomers, as they have the same mass enovatia.com. This is where coupling Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy becomes invaluable. After separation by LC, the impurity fraction can be directed to an NMR spectrometer. NMR provides detailed information about the chemical structure and connectivity of atoms within a molecule, allowing for the unambiguous identification of isomeric impurities scispace.com. The combination of LC-MS/MS and LC-NMR provides a comprehensive profile, enabling the precise structural characterization of impurities like this compound scispace.comresearchgate.net.

Analytical Method Validation Studies for this compound

The validation of an analytical method is essential to ensure its reliability for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters must be thoroughly investigated ijbpas.comich.orgich.org.

Specificity and Selectivity Investigations

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For this compound, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is often developed to demonstrate specificity researchgate.net. The method's selectivity is established by showing that the impurity peak is well-resolved from the main Carfilzomib peak and other potential impurities, without interference researchgate.net. This is typically achieved by comparing the chromatograms of the impurity standard, the API, and spiked samples. The use of a photodiode array (PDA) detector can further confirm peak purity fda.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy ich.org. For impurity analysis, it is critical that the LOQ is below the reporting threshold for the impurity. These limits are typically determined based on the signal-to-noise ratio of the chromatographic peak or by calculating the standard deviation of the response and the slope of the calibration curve. For a first-order derivative spectroscopic method developed for Carfilzomib, the LOD and LOQ were reported as 1 μg/ml and 3 μg/ml, respectively ijpsonline.com. A highly sensitive LC-MS/MS method for Carfilzomib achieved a lower limit of quantification of 0.075 ng/mL nih.govresearchgate.netresearchgate.net.

Linearity, Accuracy, and Precision Assessments

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, this would involve preparing a series of solutions of the impurity at different concentrations and analyzing them. The results are plotted as concentration versus response, and a linear regression analysis is performed. A correlation coefficient (R²) value close to 0.999 is generally considered evidence of a strong linear relationship ijpsonline.comijbpas.comresearchgate.net.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard is added to a sample matrix and the percentage of the analyte recovered is calculated. Acceptance criteria for accuracy are typically in the range of 98-102%. For a derivative spectroscopic method, accuracy for Carfilzomib was found to be between 99.03% and 100.59% ijpsonline.com.

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements, with an acceptance criterion of not more than 2% ijpsonline.com.

The table below summarizes typical validation parameters from a method developed for Carfilzomib, which would be analogous to a validation study for Impurity 14.

| Parameter | Specification/Result |

| Linearity Range | 6-30 µg/ml ijpsonline.com |

| Correlation Coefficient (R²) | 0.9991 ijpsonline.com |

| Accuracy (% Recovery) | 99.03% - 100.59% ijpsonline.com |

| Precision (% RSD) | < 2% ijpsonline.com |

| Limit of Detection (LOD) | 1 µg/ml ijpsonline.com |

| Limit of Quantitation (LOQ) | 3 µg/ml ijpsonline.com |

Isolation, Purification, and Structural Elucidation of Carfilzomib Impurity 14

Preparative-Scale Isolation Techniques Research

The initial and most critical step in the characterization of Carfilzomib Impurity 14 is its isolation from the bulk drug substance or reaction mixture in a sufficient quantity and high degree of purity. This is typically achieved through preparative-scale chromatographic techniques.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a dominant and versatile technique for the isolation of pharmaceutical impurities like this compound scispace.com. This method is favored for its high resolution and efficiency in separating closely related compounds. The process involves scaling up an analytical HPLC method to a preparative scale, which requires optimizing various parameters to handle larger sample loads.

Key aspects of preparative HPLC for isolating Carfilzomib impurities include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of Carfilzomib and its related substances researchgate.net.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile (B52724) scispace.com. A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to achieve optimal separation of all impurities scispace.com.

Detection and Fraction Collection: A UV detector is used to monitor the eluent, and an automated fraction collector is programmed to collect the specific peak corresponding to Impurity 14 scispace.com.

Flash chromatography can also be used as an initial purification step for crude mixtures, offering a faster and more economical method for enrichment of the target impurity before final purification by preparative HPLC.

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., X-Bridge 19 mm x 250 mm, 5 µm) | Provides hydrophobic interaction for separation of peptide-like molecules. |

| Mobile Phase A | 5 mM Ammonium Bicarbonate in Water | Aqueous component of the mobile phase; volatile buffer suitable for subsequent sample work-up. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |

| Flow Rate | 15-20 mL/min | Optimized for preparative scale to balance separation efficiency and run time. |

| Detection | UV at 215 nm | Wavelength suitable for detecting the peptide bonds present in Carfilzomib and its impurities. |

| Injection Volume | 400-500 µL (of a concentrated solution) | Allows for a sufficient amount of the mixture to be loaded onto the column for isolation. |

| Gradient Program | Optimized gradient from low to high %B | Ensures separation of early-eluting polar impurities and late-eluting non-polar impurities from the main component and Impurity 14. |

Achieving the high level of purity (typically >95%) required for unambiguous structural elucidation often necessitates a multi-step strategy.

Repetitive Chromatography: The fractions collected from the initial preparative HPLC run that contain Impurity 14 may be pooled, concentrated, and re-injected onto the same or a different preparative column under modified conditions to remove any co-eluting impurities.

Orthogonal Separation Methods: Employing a secondary separation technique that relies on a different chemical principle (e.g., a different stationary phase or mobile phase pH) can be effective in removing stubborn impurities.

Salt Formation and Crystallization: In some cases, impurities can be purified by forming a suitable salt, which may have different solubility properties, allowing for purification through crystallization google.com. This method is particularly effective for removing certain types of impurities on an industrial scale google.com.

Lyophilization: After the final chromatographic purification, the collected fractions, which are typically in a volatile buffer solution, are often subjected to lyophilization (freeze-drying). This process removes the solvent and buffer salts, yielding the pure impurity as a solid powder suitable for spectroscopic analysis scispace.com.

Advanced Structural Elucidation Protocols

Once this compound has been isolated in a highly pure form, a suite of advanced analytical techniques is employed to determine its precise chemical structure.

No single technique can provide all the necessary structural information. Therefore, data from multiple spectroscopic methods are integrated to piece together the molecular puzzle.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition (molecular formula) researchgate.net. Tandem MS (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides crucial information about the connectivity of atoms and the sequence of amino acid-like residues within the molecule scispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A series of experiments are conducted:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule scispace.com.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon atom it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and identifying connections across heteroatoms scispace.com.

By integrating the molecular formula from HR-MS with the structural fragments and connectivity information from the full suite of NMR experiments, a definitive structure for this compound can be proposed.

Table 2: Spectroscopic Techniques for Structural Elucidation of Impurity 14

| Technique | Information Obtained | Significance |

|---|---|---|

| HR-MS | Accurate mass measurement of the molecular ion. | Provides the elemental composition (e.g., C₂₂H₃₃N₃O₅) nih.gov. |

| MS/MS | Fragmentation pattern of the molecular ion. | Helps to identify structural motifs, sequence of substructures, and location of modifications compared to the parent drug. |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Defines the proton environment and count. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Defines the carbon skeleton and functional groups. |

| 2D COSY | Shows proton-proton (¹H-¹H) correlations. | Establishes connectivity between adjacent protons. |

| 2D HSQC | Shows direct proton-carbon (¹H-¹³C) correlations. | Assigns protons to their directly attached carbons. |

| 2D HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments to build the complete structure. |

In instances where spectroscopic data is ambiguous, chemical derivatization can be a valuable tool. This involves reacting the isolated impurity with a specific reagent to create a new molecule (a derivative) with properties that are easier to analyze. For example, if the presence of a primary or secondary amine is suspected, it could be reacted with a derivatizing agent. A change in the molecular weight observed by MS or a shift in specific signals in the NMR spectrum of the resulting derivative can confirm the presence and nature of the functional group in the original impurity.

While MS and NMR can define the constitution and relative stereochemistry of a molecule, determining the absolute stereochemistry (the exact 3D arrangement of atoms) often requires X-ray crystallography. This technique is contingent on the ability to grow a high-quality single crystal of the impurity. If a suitable crystal can be obtained, X-ray diffraction analysis provides an unambiguous determination of the complete molecular structure, including the absolute configuration at all chiral centers. This is considered the gold standard for structural confirmation. While not always feasible due to difficulties in crystallization, it provides the ultimate structural proof when successful.

Computational and Theoretical Studies of Carfilzomib Impurity 14

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental structural and electronic characteristics of Carfilzomib Impurity 14. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which a wide range of properties can be derived.

Due to the presence of multiple single bonds, this compound is a flexible molecule capable of adopting numerous spatial arrangements or conformations. Conformational analysis is a computational technique used to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

The process involves systematically rotating the molecule's dihedral angles and calculating the potential energy at each step. This exploration of the potential energy surface helps to map the molecule's conformational energy landscape. The resulting map reveals the thermodynamically preferred structures and the flexibility of different parts of the molecule. Identifying the global minimum energy conformation is crucial, as it represents the most probable structure of the impurity under given conditions, which is essential for accurately predicting its properties.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates how data from a computational conformational analysis might be presented, showing the relative stability of different molecular shapes.

| Conformer ID | Dihedral Angle (τ1, °) | Dihedral Angle (τ2, °) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-01 | -165 | 178 | 0.00 | 75.2 |

| Conf-02 | 60 | 175 | 1.50 | 10.1 |

| Conf-03 | -168 | -65 | 2.10 | 4.5 |

| Conf-04 | 62 | -68 | 3.50 | 0.8 |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is vital for structural elucidation and confirmation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.org The calculation determines the magnetic shielding tensors for each nucleus in the molecule's lowest energy conformation. By comparing these computationally predicted chemical shifts with experimental NMR data, researchers can confirm the proposed structure of Impurity 14 or distinguish it from other possible isomers. rsc.org

Mass Fragmentation: Mass spectrometry (MS) is a key analytical technique for impurity identification. researchgate.netalmacgroup.com Computational models can simulate the fragmentation of a molecule upon ionization in a mass spectrometer. By calculating bond dissociation energies and modeling fragmentation pathways, these methods can predict the mass-to-charge (m/z) ratios of the most likely fragment ions. almacgroup.com This predicted fragmentation pattern can be compared with experimental MS/MS data to provide strong evidence for the impurity's structure. almacgroup.com Forced degradation studies of Carfilzomib show that mechanisms like peptide bond hydrolysis are common, and computational models can help pinpoint which bonds are most likely to cleave. researchgate.netnih.gov

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound This table demonstrates the comparison between computationally predicted spectroscopic values and actual experimental measurements, a key step in structure verification.

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR Shift (ppm) | ||

| H-α (Leucine) | 4.25 | 4.22 |

| H-β (Phenylalanine) | 3.10 | 3.08 |

| ¹³C NMR Shift (ppm) | ||

| C=O (Amide) | 172.5 | 172.3 |

| C-α (Leucine) | 53.8 | 53.6 |

| Major Mass Fragments (m/z) | ||

| [M+H]⁺ | 418.24 | 418.25 |

| Fragment A | 262.15 | 262.16 |

| Fragment B | 120.08 | 120.09 |

Reaction Pathway Modeling for Impurity 14 Formation

Understanding how an impurity forms is critical for developing control strategies. Reaction pathway modeling uses computational methods to simulate the chemical reactions involved in the degradation of Carfilzomib to form Impurity 14.

Forced degradation studies indicate that Carfilzomib is susceptible to degradation via pathways such as hydrolysis under acidic or basic conditions. nih.govscispace.comijpsr.com Transition state (TS) analysis is a computational technique used to study the mechanism of these reactions in detail. A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

By calculating the structure and energy of the transition states for potential degradation pathways (e.g., the hydrolysis of a specific peptide bond), chemists can determine the activation energy for each step. The pathway with the lowest activation energy is generally the most favorable. This analysis can confirm the most likely mechanism for the formation of Impurity 14 and explain why it forms under specific pH, temperature, or oxidative conditions. researchgate.net

Beyond modeling the formation of a known impurity like Impurity 14, computational tools can predict other potential byproducts that might arise from the degradation of Carfilzomib. By exploring various alternative reaction pathways and considering different reactive sites on the parent molecule, these in silico models can generate a list of plausible, yet perhaps unidentified, impurities. This predictive capability allows analytical chemists to proactively develop methods to detect these potential byproducts before they become an issue in manufacturing or stability studies.

Application of Machine Learning and Artificial Intelligence in Impurity Research

The field of pharmaceutical impurity analysis is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). chemical.aiamazonaws.com These advanced computational approaches can process vast amounts of chemical data to predict outcomes and streamline research.

Table 3: Comparison of Traditional vs. AI-Driven Impurity Prediction Workflows This table contrasts the conventional experimental approach to impurity identification with modern, AI-powered predictive methods.

| Step | Traditional Workflow | AI-Driven Workflow |

| 1. Hypothesis | Based on chemist's experience and literature review. | AI generates a comprehensive list of potential impurities based on reaction inputs. mit.edu |

| 2. Experimentation | Perform forced degradation studies under various conditions. | Targeted experiments to confirm AI predictions, reducing broad, exploratory work. |

| 3. Analysis | Manual analysis of complex analytical data (HPLC, LC-MS). | AI-assisted data analysis for faster peak identification and classification. amazonaws.com |

| 4. Identification | Isolate and structurally elucidate each unknown impurity (e.g., via NMR). | AI provides predicted structures, simplifying and accelerating elucidation. chemical.ai |

| 5. Timeframe | Weeks to months. | Hours to days. |

AI-Assisted Impurity Prediction and Profiling

The utility of these AI tools extends to several key areas of drug development:

Faster Elucidation: By providing a candidate set of likely impurity structures, AI models significantly speed up the process of identifying unknown signals in analytical data. openreview.net

Route Optimization: A priori knowledge of potential impurities helps in selecting synthetic routes that avoid the formation of problematic by-products, such as those that may be genotoxic. mit.edu

Risk Assessment: These tools enable a more thorough risk assessment of raw materials by predicting how impurities within them might react and propagate through the manufacturing process. openreview.net

| Input Parameter | Value / Structure | Role |

|---|---|---|

| Reactant A | Peptide Precursor | Starting Material |

| Reactant B | Morpholine-containing moiety | Starting Material |

| Reagent | Coupling Agent (e.g., HATU) | Activator |

| Solvent | Dimethylformamide (DMF) | Reaction Medium |

| Predicted Impurity | Potential Formation Pathway | Prediction Score |

|---|---|---|

| Epimer of Carfilzomib | Racemization at a chiral center | 0.92 |

| This compound (e.g., Hydrolyzed epoxide) | Reaction with trace water in solvent | 0.85 |

| N-oxide Impurity | Oxidation of the morpholine (B109124) nitrogen | 0.78 |

| Dimerized Peptide | Side-reaction from over-activation | 0.65 |

Machine Learning for Analytical Data Interpretation in Impurity Elucidation

Once a manufacturing process is established, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and quantify impurities. chromatographyonline.comamazonaws.com However, the data generated, especially for complex molecules in intricate matrices, can be challenging to interpret manually. chromatographyonline.comesrgroups.org Machine learning provides a powerful suite of tools to automate and enhance the accuracy of this interpretation. chromatographyonline.comamazonaws.com

ML algorithms excel at recognizing complex patterns in large datasets, making them ideally suited for analyzing spectral and chromatographic data. chromatographyonline.comnih.gov In the context of elucidating the structure of an unknown like this compound, ML can be applied in several ways:

Automated Peak Detection: In HPLC, ML algorithms can distinguish true impurity peaks from baseline noise with greater accuracy than traditional integration methods, even at very low concentrations. amazonaws.com

Spectral Deconvolution: For techniques like NMR, deep learning models can analyze complex spectra from mixtures to identify the signals corresponding to individual components. nih.govbohrium.com A pseudo-Siamese convolutional neural network (pSCNN), for example, has shown high accuracy in identifying compounds in mixtures by being robust to chemical shift variations. nih.govbohrium.com

Inverse Structure Elucidation: This is a particularly powerful application where ML models predict a chemical structure directly from its analytical data. mit.eduresearchgate.net For instance, a chemistry-informed language model can translate mass spectrometry fragmentation data (MS/MS) into a set of potential molecular structures. researchgate.netchemrxiv.org This predicted set can then be cross-referenced with the candidate list from AI-assisted impurity prediction to rapidly identify the unknown impurity. researchgate.net

The integration of ML into the analytical workflow creates a more efficient and reliable process for impurity identification. By training models on vast libraries of known compounds and their spectral data, these systems can learn the intricate correlations between chemical structures and their analytical signatures. medscireview.net

| Analytical Technique | Data Type | Machine Learning Application | Objective for "this compound" |

|---|---|---|---|

| UHPLC-UV | Chromatogram (Retention Time, Peak Area) | Neural Networks, Support Vector Machines | Accurate detection and quantification of the impurity peak. amazonaws.com |

| High-Resolution MS/MS | Mass-to-charge ratios, Fragmentation patterns | Recurrent Neural Networks, Transformers | Predicting potential molecular formulas and substructures from fragmentation data. researchgate.netchemrxiv.org |

| 2D NMR (e.g., HSQC, HMBC) | Correlation Spectra | Convolutional Neural Networks (CNNs) | Identifying atom connectivity and confirming the final structure. nih.gov |

Impurity Profiling and Control Strategies: Academic and Methodological Research

Development of Comprehensive Impurity Profiles for Carfilzomib Drug Substance

A comprehensive impurity profile is the foundation of a robust control strategy for any active pharmaceutical ingredient (API). For Carfilzomib, this involves identifying and characterizing a range of potential impurities, including process-related compounds, degradation products, and structurally related analogues. Academic and industrial research focuses on developing and validating sophisticated analytical methods to detect and quantify these impurities.

The development of such a profile typically begins with forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies help to identify likely degradation products and demonstrate the stability-indicating nature of the analytical methods. For Carfilzomib, degradation pathways can include hydrolysis of its amide bonds or the sensitive epoxyketone moiety, as well as oxidation.

Process-related impurities are byproducts or unreacted intermediates that may form during the multi-step synthesis of Carfilzomib. Carfilzomib Impurity 14, chemically known as (S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanoic acid, is an example of such a process-related impurity. It represents a key fragment of the final Carfilzomib molecule.

Advanced analytical techniques are indispensable for creating these comprehensive profiles. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating impurities, while mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), is used for identification and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structures of isolated impurities.

The data table below summarizes the key types of impurities that are considered when developing a comprehensive profile for Carfilzomib.

| Impurity Category | Description | Common Analytical Techniques |

| Process-Related Impurities | Intermediates, byproducts, or reagents from the synthetic route. | HPLC, UHPLC, LC-MS |

| Degradation Products | Formed by chemical changes due to storage or handling (e.g., hydrolysis, oxidation). | Stability-Indicating HPLC/UHPLC, LC-MS, HRMS |

| Stereoisomers | Compounds with the same chemical formula but different spatial arrangements. | Chiral HPLC, UHPLC |

| Residual Solvents | Organic volatile chemicals used during the manufacturing process. | Gas Chromatography (GC) |

Strategies for Impurity Minimization and Control in Synthetic Routes

Controlling impurities in a complex synthesis like that of Carfilzomib requires a multi-faceted strategy rooted in a deep understanding of the reaction mechanisms. The general approach involves optimizing the synthetic route to not only maximize yield but also to minimize the formation of byproducts. This includes careful selection of raw materials, solvents, and reagents, as well as precise control over reaction conditions such as temperature, pressure, pH, and reaction time.

Purification techniques at intermediate and final stages are also critical. Crystallization, chromatography, and extraction are commonly employed to remove impurities from the desired product. For peptide-based drugs like Carfilzomib, which are often produced via solid-phase peptide synthesis (SPPS) or fragment condensation, controlling impurities like deletion or insertion sequences is a primary focus.

This compound, being a peptide fragment of the final API, is intrinsically linked to the peptide coupling steps in the synthesis of Carfilzomib. Its chemical structure, (S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanoic acid, corresponds to the dipeptide acid portion of the Carfilzomib molecule.

The formation of this impurity could hypothetically result from several scenarios during the manufacturing process:

Incomplete Reaction: If the coupling of this dipeptide acid intermediate with the subsequent amino acid or peptide fragment is incomplete, it may remain as an unreacted impurity.

Hydrolysis: It could be formed by the hydrolysis of the larger peptide chain of Carfilzomib or a larger intermediate during synthesis or workup steps.

Side Reaction of Starting Materials: Impurity 14 could also be a byproduct formed from the starting materials used to build the peptide chain.

Research into minimizing the formation of Impurity 14 would therefore focus on optimizing the peptide coupling reactions. Key parameters for optimization are summarized in the following table.

| Parameter | Optimization Strategy | Rationale |

| Coupling Reagents | Screening various activating agents (e.g., HOBt, BOP) to find the most efficient and selective option. | To ensure complete and rapid amide bond formation, minimizing unreacted intermediates. |

| Stoichiometry | Precisely controlling the molar ratios of the reacting peptide fragments and coupling reagents. | To prevent side reactions caused by excess reagents and ensure the reaction goes to completion. |

| Temperature Control | Conducting the coupling reaction at an optimal temperature, often sub-ambient. | To prevent side reactions and racemization, which are more prevalent at higher temperatures. |

| Solvent Selection | Choosing a solvent system (e.g., DMF, DCM) that ensures good solubility of all reactants and facilitates the reaction. | To improve reaction kinetics and minimize the formation of byproducts due to poor solubility. |

| Purification | Implementing efficient purification methods (e.g., chromatography, crystallization) for intermediates. | To remove any Impurity 14 that has formed before it can be carried over into the final API. |

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple process parameters on critical quality attributes, including impurity levels. Rather than testing one factor at a time, DoE allows researchers to simultaneously vary multiple factors, leading to a more comprehensive understanding of the process and the interactions between variables.

In the context of Carfilzomib synthesis, a DoE approach could be used to optimize the coupling step to minimize the formation of Impurity 14. For instance, a central composite or factorial design could be employed to study the impact of factors like temperature, reaction time, and reagent stoichiometry on the final concentration of the impurity. The results of these experiments are used to build a mathematical model that predicts the impurity level under different conditions, allowing for the identification of an optimal operating space where impurity formation is minimized. This Quality by Design (QbD) approach is highly encouraged by regulatory agencies as it leads to more robust and well-understood manufacturing processes.

Impurity Speciation and Source Tracking Methodologies

Impurity speciation refers to the exact identification and characterization of an impurity's chemical structure. For complex molecules like Carfilzomib impurities, this requires a combination of high-end analytical tools. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a primary technique, providing accurate mass measurements that help determine the elemental composition of an impurity. Further fragmentation analysis (MS/MS) can reveal structural details by breaking the molecule apart and analyzing the resulting fragments. To definitively confirm the structure, the impurity is often isolated using preparative HPLC and then analyzed using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Once an impurity like Impurity 14 is identified, source tracking is performed to pinpoint its origin within the manufacturing process. This is a systematic investigation that involves:

Process Mapping: A detailed review of the entire synthetic route, including all raw materials, intermediates, and reaction steps.

Intermediate and Raw Material Analysis: Testing samples from each stage of the process to see where the impurity first appears.

Spiking Studies: Intentionally adding a known amount of the impurity to different process streams to understand its behavior and carry-over potential.

For Impurity 14, source tracking would likely focus on the synthesis and purification of the peptide intermediates that form the backbone of the Carfilzomib molecule.

Academic Research on Impurity Reference Standard Preparation and Characterization

The accurate quantification of any impurity is impossible without a well-characterized reference standard. A reference standard is a highly purified sample of the impurity itself, which is used to calibrate analytical instruments and validate testing methods.

Following synthesis, the reference standard must be rigorously characterized to confirm its identity and purity. This characterization package typically includes:

Structural Confirmation: Using NMR (¹H, ¹³C), MS, and elemental analysis.

Purity Assessment: Using HPLC or UHPLC to determine the area percentage purity.

Quantification: Often determined by a mass balance approach or quantitative NMR (qNMR).

These characterized reference standards are critical for pharmaceutical quality control, method validation, and stability studies, ensuring that any detected levels of Impurity 14 in the final Carfilzomib drug substance can be accurately reported.

Navigating the Regulatory Landscape of Pharmaceutical Impurities: A Focus on this compound

The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. Regulatory bodies worldwide, through the International Council for Harmonisation (ICH), have established a comprehensive framework of guidelines to manage these impurities. This article delves into the academic and regulatory science surrounding pharmaceutical impurities, with a specific focus on this compound, a known related substance to the potent anti-cancer agent Carfilzomib.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Carfilzomib Impurity 14 in drug formulations?

- Methodological Answer : A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation. For quantification, reverse-phase HPLC with UV detection at 215 nm using a C18 column (e.g., ACQUITY BEH C18) and a gradient elution of 0.05% formic acid/acetonitrile is recommended . Preparative HPLC can isolate the impurity for further characterization. Key parameters include:

- HRMS : Electrospray ionization (ESI+) mode, spray voltage 3.50 kV, resolution >70,000 .

- NMR : 400 MHz instrument with DMSO-d6 solvent and TMS reference .